molecular formula C15H22N2O2 B6062900 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide

Cat. No.: B6062900
M. Wt: 262.35 g/mol
InChI Key: BFLQSGFDRBMLDO-UHFFFAOYSA-N
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide is a chemical compound with a complex structure that includes a dimethylamino group, a ketone, and a butanamide moiety

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-5-14(18)16-13-9-6-12(7-10-13)8-11-15(19)17(2)3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLQSGFDRBMLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide typically involves the amidation reaction between a suitable amine and a carboxylic acid derivative. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the ketone and amide groups may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide
  • N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

Uniqueness

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

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